molecular formula C17H17FN2O B4655083 3-{[4-(dimethylamino)phenyl]amino}-1-(4-fluorophenyl)-2-propen-1-one

3-{[4-(dimethylamino)phenyl]amino}-1-(4-fluorophenyl)-2-propen-1-one

Cat. No. B4655083
M. Wt: 284.33 g/mol
InChI Key: VVEACGVMMHJALJ-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(dimethylamino)phenyl]amino}-1-(4-fluorophenyl)-2-propen-1-one, also known as DABCO, is a chemical compound that has been widely used in scientific research. It belongs to the class of chalcones, which are known for their diverse biological activities. DABCO has been found to exhibit a range of biochemical and physiological effects, making it an important tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 3-{[4-(dimethylamino)phenyl]amino}-1-(4-fluorophenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. 3-{[4-(dimethylamino)phenyl]amino}-1-(4-fluorophenyl)-2-propen-1-one has also been found to inhibit the activation of NF-kappaB, a transcription factor that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
3-{[4-(dimethylamino)phenyl]amino}-1-(4-fluorophenyl)-2-propen-1-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 3-{[4-(dimethylamino)phenyl]amino}-1-(4-fluorophenyl)-2-propen-1-one has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, 3-{[4-(dimethylamino)phenyl]amino}-1-(4-fluorophenyl)-2-propen-1-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{[4-(dimethylamino)phenyl]amino}-1-(4-fluorophenyl)-2-propen-1-one in lab experiments is its diverse range of biological activities. It has been found to exhibit anticancer, neuroprotective, and anti-inflammatory properties, making it a useful tool for researchers in various fields. However, one limitation of using 3-{[4-(dimethylamino)phenyl]amino}-1-(4-fluorophenyl)-2-propen-1-one is its potential toxicity. It has been shown to have cytotoxic effects on some cell types, and caution should be taken when using it in experiments.

Future Directions

There are several future directions for research involving 3-{[4-(dimethylamino)phenyl]amino}-1-(4-fluorophenyl)-2-propen-1-one. One area of interest is the development of 3-{[4-(dimethylamino)phenyl]amino}-1-(4-fluorophenyl)-2-propen-1-one-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the elucidation of the mechanism of action of 3-{[4-(dimethylamino)phenyl]amino}-1-(4-fluorophenyl)-2-propen-1-one, which could lead to the development of more targeted therapies. Additionally, further studies are needed to determine the safety and efficacy of 3-{[4-(dimethylamino)phenyl]amino}-1-(4-fluorophenyl)-2-propen-1-one in vivo.

Scientific Research Applications

3-{[4-(dimethylamino)phenyl]amino}-1-(4-fluorophenyl)-2-propen-1-one has been used in a variety of scientific research applications, including drug discovery, cancer research, and neuroscience. It has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. 3-{[4-(dimethylamino)phenyl]amino}-1-(4-fluorophenyl)-2-propen-1-one has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

(E)-3-[4-(dimethylamino)anilino]-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O/c1-20(2)16-9-7-15(8-10-16)19-12-11-17(21)13-3-5-14(18)6-4-13/h3-12,19H,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEACGVMMHJALJ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(Dimethylamino)phenyl]amino}-1-(4-fluorophenyl)-2-propen-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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